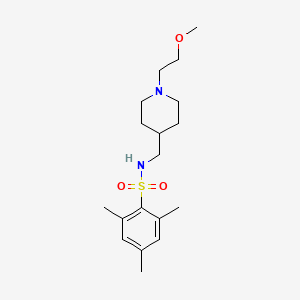

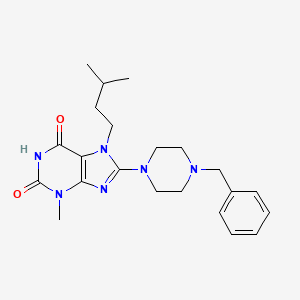

![molecular formula C19H21N3O3S B2515374 N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034490-30-5](/img/structure/B2515374.png)

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic molecule that appears to be related to a class of compounds known for their potential bioactivity. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their associated activities. For instance, paper discusses derivatives of N-(4-chloro-3-methyl-5-isothiazolyl) acetamides and their insecticidal activity, while paper explores the synthesis and bioactivity of acetamides with a benzisothiazol moiety against bacteria and algae.

Synthesis Analysis

The synthesis of related compounds involves the modification of the methylene group in the acetamide structure. In paper , the starting compound undergoes oxidation to introduce a variety of functional groups, leading to derivatives with retained or enhanced bioactivity. Similarly, paper describes the synthesis of novel acetamides with a benzisothiazol moiety, achieving high yields and demonstrating bioactivity. These methods could potentially be adapted for the synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their bioactivity. The presence of an isothiazolyl group, as seen in paper , or a benzisothiazol moiety, as in paper , suggests that the thiazole ring is an important feature for interaction with biological targets. The specific substituents on the thiazole ring and the acetamide nitrogen can significantly influence the activity spectrum and potency of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the modification of acetamide derivatives typically aim to introduce or alter functional groups that can enhance the compound's bioactivity. Paper provides examples of such transformations, including the formation of enamines, enols, enol (thio)ethers, oximes, and hydrazones. These reactions proceed with moderate to good yields, indicating that the acetamide core is a versatile scaffold for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The introduction of various functional groups can affect properties such as solubility, stability, and reactivity. While the papers provided do not detail the physical properties of the specific compound , they do suggest that the derivatives synthesized have suitable properties for bioactivity testing, as evidenced by their efficacy in biological assays .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Anticancer Agents : The synthesis of thiazole derivatives, including compounds structurally related to N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, has been investigated for their potential anticancer activities. For instance, Evren et al. (2019) synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, with notable apoptosis-inducing capabilities compared to standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial Activity : Research has also highlighted the antibacterial potential of related thiazole and oxazolidinone compounds. Tsubouchi et al. (1995) described the synthesis and biological evaluation of new optically active 3-[[(N-alkylpyridinium-4'-yl)thio]methyl]-2-oxaisocephems, demonstrating broad-spectrum in vitro antibacterial activity, including effectiveness against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis (Tsubouchi, Tsuji, Yasumura, Matsumoto, Shitsuta, & Ishikawa, 1995).

Tuberculosis Treatment : Pedgaonkar et al. (2014) developed benzo[d]oxazol-2(3H)-one derivatives as novel inhibitors of Mycobacterium tuberculosis InhA, showcasing promising compounds with significant inhibitory activity against drug-sensitive and -resistant MTB strains without cytotoxicity at relevant concentrations (Pedgaonkar, Sridevi, Jeankumar, Saxena, Devi, Renuka, Yogeeswari, & Sriram, 2014).

Propiedades

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-17(11-22-15-8-4-5-9-16(15)25-19(22)24)20-10-18-21-14(12-26-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWXYJAOFFGKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)

![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

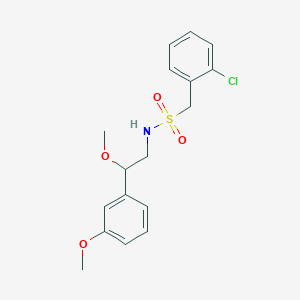

![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)